molecular formula C8H8O5 B117105 Methyl gallate CAS No. 99-24-1

Methyl gallate

Cat. No.: B117105
CAS No.: 99-24-1
M. Wt: 184.15 g/mol
InChI Key: FBSFWRHWHYMIOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom . It primarily targets the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . It also targets the bacterial ClpP protease , which plays a significant role in bacterial proteostasis .

Mode of Action

MG interacts with its targets and modulates molecular pathways crucial for inflammation development . It inhibits cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK 4 or LPS . Moreover, pretreatment with MG decreases IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos, and ERK1/2, p38, and JNK phosphorylation . In the case of bacterial ClpP protease, MG might inhibit the activity of ClpP, consequently disturbing bacterial proteostasis .

Biochemical Pathways

MG affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are crucial for inflammation development . MG also impacts the protocatechuate (PCA) 4,5-cleavage pathway, one of the key catabolic routes for the degradation of various aromatic compounds .

Pharmacokinetics

It’s known that mg shows anti-proliferative effects both in vitro and in vivo .

Result of Action

MG has a promising anti-inflammatory effect . It inhibits zymosan-induced paw edema and hyperalgesia . In the context of cancer, MG suppresses the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of MG can be influenced by environmental factors. For instance, MG is found in the fruit extract of Paeonia anomala and is also found in wine . The degradation pathways for MG can be influenced by the presence of other organic matter of terrestrial origin .

Biochemical Analysis

Biochemical Properties

Methyl gallate interacts with various enzymes and proteins. It has been shown to inhibit tannase, an enzyme that breaks down tannins . Additionally, it has been found to interact with proteins involved in the MAPK and NF-κB signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It possesses strong antioxidant activity and lipid peroxidation inhibitory activity . It has been found to inhibit cell cytotoxicity and reactive oxygen species (ROS) production induced by oxidative stress . It also influences cell function by modulating signal pathways such as p38 and decreasing mitochondrial-mediated cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of NF-κB by decreasing IκB degradation and nuclear translocation of NF-κBp65, c-jun, and c-fos . It also affects the phosphorylation of ERK1/2, p38, and JNK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment . It also reduces lipid peroxidation and decreases the internal ROS level elevated by H2O2 treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on experimental colitis in Sprague–Dawley rats, this compound at doses of 100 and 300 mg/kg significantly reduced colon weight/length ratio and macroscopic lesion score .

Metabolic Pathways

This compound is involved in the protocatechuate 4,5-cleavage pathway, a key catabolic route for the degradation of various aromatic compounds . In this pathway, the aromatic ring of protocatechuate is initially cleaved by protocatechuate 4,5-dioxygenase, and the resultant product is degraded to pyruvate and oxaloacetate .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be transported and distributed within cells and tissues. For instance, it has been found to be abundantly accumulated in the peroxisome of tea leaves .

Subcellular Localization

This compound is localized in the peroxisome of tea leaves

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl gallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl gallate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059189
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
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Molecular Weight

184.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Gallic acid methyl ester
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Vapor Pressure

0.00000178 [mmHg]
Record name Gallic acid methyl ester
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CAS No.

99-24-1
Record name Methyl gallate
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Record name Gallic acid methyl ester
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Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
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Record name Methyl 3,4,5-trihydroxybenzoate
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Record name METHYL GALLATE
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Synthesis routes and methods I

Procedure details

Twenty 20 ml of concentrated sulfuric acid was added dropwise to a solution of 200 g of gallic acid in 600 ml of methanol at room temperature with stirring for 6-8 hours. After approximately 2/3 of the methanol was removed, the residue was cooled to 10° C., poured into 1.2 kg of water and allowed to stand overnight. The white precipitate which formed was filtered and washed with water to give 178 g of product methyl gallate, m.p. 200°-204° C. (yield 82%).
[Compound]
Name
Twenty
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution in which gallic acid (5.0 g, 29.39 mmol) was dissolved in methanol (25 mL), concentrated sulfuric acid (0.5 mL) and trimethyl orthoformate (3.21 mL, 88.17 mmol) were added consecutively at room temperature. The reaction mixture was heated under reflux for 10 hours, cooled to room temperature, and methanol was removed by vacuum distillation. To the residue obtained as above, distilled water (10 mL) was added, and the precipitated solid was filtered to give methyl gallate (5.15 g, 95%). 1H NMR (500 MHz, DMSO-D6) δ 9.29 (s, 2H), 8.96 (s, 1H), 6.92 (s, 2H), 3.73 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanisms of action vary depending on the biological system, Methylgallate often acts as an antioxidant. [, ] It exhibits this activity by scavenging free radicals like superoxide, hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. [] In certain contexts, it can inhibit specific enzymes, like pancreatic lipase, leading to potential anti-obesity effects. [] In cancer cell lines, Methylgallate has been shown to induce apoptosis, potentially by halting the cell cycle at the S-phase. []

ANone: Methylgallate (also known as methyl 3,4,5-trihydroxybenzoate) possesses the following characteristics:

    • NMR Spectroscopy (1H and 13C): Used to determine the structural arrangement of atoms within the molecule. [, , , , ]
    • Mass Spectrometry (MS): Provides information about the molecule's mass and fragmentation pattern. [, , , , ]
    • Infrared Spectroscopy (IR): Offers insights into the functional groups present in the molecule. [, ]

    A: Research suggests Methylgallate forms complexes with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes. [] The acyl chain length of Methylgallate (C1-C3) seems critical for this interaction. [] In model systems mimicking food reactions, Methylgallate demonstrates reactivity with sugar fragments, suggesting potential applications in food preservation. []

    A: Yes, computational studies have investigated Methylgallate's potential as an inhibitor of SARS-CoV-2 proteins. [] Molecular docking simulations revealed favorable binding affinities to both the NSP10/NSP16 methyltransferase and the main protease of the virus. [] These in silico findings highlight Methylgallate as a potential target for further experimental validation.

    A: Research suggests the length of the acyl chain in Methylgallate analogs influences its interaction with DPPC. [] Compounds with acyl chain lengths of C1-C3, like Methylgallate, exhibit distinct interactions compared to those with longer chains. [] This highlights the importance of acyl chain length in modulating the biological activity of Methylgallate and its analogs. In the context of anti-inflammatory activity, the presence of the gallate moiety appears crucial for inhibiting prostaglandin E2 production. []

    ANone: Specific SHE regulations regarding Methylgallate may vary depending on the region and intended application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.

    A: Early research on Methylgallate primarily focused on its role as an intermediate in the microbial degradation of lignin-derived aromatic compounds. [, , , ] Studies elucidated the metabolic pathways involved and identified key enzymes responsible for Methylgallate transformation in bacteria like Pseudomonas putida and Sphingomonas paucimobilis SYK-6. [, , , , , , , , , ] More recently, research has expanded to investigate Methylgallate's potential bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , , , , , , ]

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